N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide
Description
N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide is a chiral benzamide derivative featuring a quinolin-8-ylsulfonylamino substituent at the 2-position of the benzamide core and a stereospecific (1S)-1-phenylpropyl group as the N-substituent. This compound is structurally distinct due to its sulfonamide linkage to a quinoline moiety, which confers unique electronic and steric properties. The stereochemistry at the chiral center (1S configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
CAS No. |
478262-95-2 |
|---|---|
Molecular Formula |
C25H23N3O3S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C25H23N3O3S/c1-2-21(18-10-4-3-5-11-18)27-25(29)20-14-6-7-15-22(20)28-32(30,31)23-16-8-12-19-13-9-17-26-24(19)23/h3-17,21,28H,2H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
KHXUQLMOPQHGCN-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H23N3O3S
- Molecular Weight : 445.53 g/mol
- CAS Number : 478262-95-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may act on specific receptors, leading to downstream signaling effects that influence physiological processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease contexts.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Scientific Research Applications
Pharmacological Studies
N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide has been investigated for its pharmacological properties, particularly as a dual antagonist of the cholecystokinin (CCK) receptors. CCK receptors are implicated in various physiological processes, including digestion and appetite regulation. The ability to inhibit both CCK1 and CCK2 receptors positions this compound as a potential therapeutic agent for conditions such as obesity and gastrointestinal disorders .
Cancer Research
Research indicates that compounds similar to this compound may exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and metastasis. Studies have shown that sulfonamide derivatives can influence apoptosis and cell cycle regulation in cancer cells, suggesting potential applications in oncology .
Neuroscience
The role of CCK receptors in the central nervous system (CNS) makes this compound relevant for neuroscience research. It has been proposed that dual inhibition of CCK receptors could lead to novel treatments for anxiety and depression disorders, as these receptors are involved in neurotransmission and mood regulation .
Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for further modifications aimed at enhancing its pharmacokinetic properties. Medicinal chemists are exploring variations of the compound to optimize its efficacy and reduce potential side effects, paving the way for new drug formulations .
Case Study 1: Dual CCK Receptor Antagonism
A study published in Journal of Medicinal Chemistry examined the efficacy of various sulfonamide compounds, including this compound, in inhibiting CCK receptor activity. The results demonstrated significant receptor binding affinity and functional antagonism, supporting further investigation into clinical applications for gastrointestinal disorders .
Case Study 2: Anti-Cancer Activity
In a preclinical study conducted by researchers at a leading cancer institute, this compound was tested against several cancer cell lines. The findings revealed that this compound induced cell death through apoptosis pathways, indicating its potential as an anti-cancer agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic/basic conditions:
Notable observations:
-
Benzamide hydrolysis precedes sulfonamide cleavage due to higher electrophilicity of the carbonyl group .
-
Alkaline conditions cause partial racemization at the (S)-configured center (15% enantiomeric excess loss).
Sulfonamide Group Reactivity
The quinoline-8-sulfonyl moiety participates in nucleophilic substitutions:
Critical data:
-
Suzuki-Miyaura cross-coupling requires Pd(PPh3)4 (5 mol%) and SPhos ligand for effective C-S bond activation .
-
Oxidation with mCPBA achieves quantitative conversion without affecting the benzamide group .
Amide Bond Functionalization
The central benzamide linkage shows reactivity in metal-mediated transformations:
Pharmacological correlations:
-
Hydroxamic acid derivatives exhibit enhanced carbonic anhydrase II inhibition (Ki = 10.68 nM) .
-
Thioamide formation reduces acetylcholinesterase activity due to altered H-bonding capacity .
Quinoline Ring Modifications
The electron-deficient quinoline system undergoes regioselective reactions:
Structural insights:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data where available.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide | Benzamide | Quinolin-8-ylsulfonylamino (2-position); (1S)-1-phenylpropyl (N-position) | Not reported | Not reported | Sulfonamide, Quinoline, Chiral center |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | 3,4-Dimethoxyphenethyl (N-position) | 90 | 80 | Methoxy, Phenethyl |
| N-(2-Phenylethyl)benzamide (Rip-A) | Benzamide | Phenethyl (N-position) | 85 | 75 | Phenyl, Ethyl |
| N-(3-Phenylpropyl)benzamide (Rip-C) | Benzamide | 3-Phenylpropyl (N-position) | 78 | 68 | Phenyl, Propyl |
Key Differences and Research Findings
Stereochemical Complexity: Unlike Rip-B, Rip-A, and Rip-C, which lack chiral centers, this compound has a stereogenic carbon, enabling enantiomer-specific interactions with biological targets. This feature is absent in the compared compounds, which may limit their selectivity .
Sulfonamide vs. In contrast, Rip-B’s 3,4-dimethoxyphenethyl group relies on methoxy-mediated hydrophobic interactions, which are less polarizable .
Synthetic Accessibility: Rip-B is synthesized in 80% yield via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine . The target compound likely requires multi-step synthesis (e.g., sulfonylation of 2-aminobenzamide followed by chiral resolution), which may reduce overall yield and scalability.
Biological Activity: Rip-B demonstrates moderate activity in serotonin receptor binding assays (IC₅₀ = 12 μM) due to its methoxy groups . The quinoline-sulfonamide moiety in the target compound is hypothesized to enhance kinase inhibition (e.g., JAK2 or EGFR) based on structural analogs, though experimental data remain unpublished .
Q & A
Q. Basic
- XRPD (X-ray Powder Diffraction) : Confirms crystallinity and polymorphic forms .
- Thermal Analysis (TGA/DSC) : Assesses thermal stability and decomposition profiles .
- HPLC-MS : Validates molecular weight and detects impurities (>98% purity threshold) .
How can researchers ensure safe handling of this compound during synthesis?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation (S22 safety protocol) .
- PPE : Gloves and goggles to prevent skin/eye contact (S24/25 guidelines) .
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .
What computational methods optimize reaction conditions for higher yields?
Q. Advanced
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify optimal temperatures, solvents, and catalysts.
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, reflux duration) to recommend conditions for similar sulfonamide syntheses.
- Feedback Loops : Integrate experimental results (e.g., failed trials) to refine computational predictions iteratively .
How do structural modifications (e.g., substituent changes) impact biological activity?
Q. Advanced
- SAR Workflow :
How should researchers address contradictory data in synthesis protocols?
Q. Advanced
- Comparative Studies : Replicate conflicting methods (e.g., acetic acid vs. sulfuric acid catalysis) under controlled conditions.
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent, temperature) causing discrepancies.
- Cross-Validation : Compare results with analogous compounds (e.g., thiophene derivatives) to identify outliers .
What solvent systems enhance reaction efficiency for this compound?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMAc improve sulfonamide coupling kinetics but require post-reaction dialysis to remove residues.
- Ethanol/Water Mixtures : Reduce byproduct formation during chiral resolution steps .
What challenges arise during purification, and how are they resolved?
Q. Advanced
- Byproduct Co-Elution : Use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to separate sulfonamide isomers.
- Amorphous Precipitation : Add seed crystals or use anti-solvent (hexane) to induce controlled crystallization .
How is the compound’s biological activity assessed in target validation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
